1,2-Didehydroaspidospermidine

Description

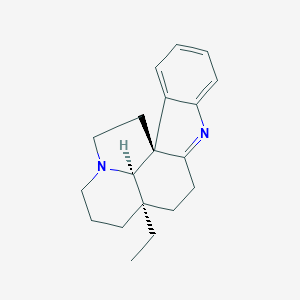

Structure

2D Structure

3D Structure

Properties

CAS No. |

19751-76-9 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,17H,2,5,8-13H2,1H3/t17-,18-,19-/m1/s1 |

InChI Key |

FGFBHTJUUGUSCK-GUDVDZBRSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(=NC5=CC=CC=C45)CC2 |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |

Synonyms |

1,2-Didehydroaspidospermidine |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of 1,2 Didehydroaspidospermidine

Elucidation of Biogenetic Routes to 1,2-Didehydroaspidospermidine

The biogenetic origin of this compound is understood through its position within the broader scheme of Aspidosperma alkaloid biosynthesis. It emerges from precursor alkaloids that are themselves the products of significant enzymatic transformations.

This compound is recognized as a crucial intermediate in the biosynthesis of other structurally complex Aspidosperma alkaloids. rsc.orgresearchgate.net Its significance is highlighted in the biogenetic route to rhazinilam (B1252179), another bioactive alkaloid. Studies have demonstrated that (−)-1,2-dehydroaspidospermidine, derived from (−)-tabersonine, serves as a direct precursor to rhazinilam. rsc.org The transformation can occur under oxidative conditions or via the Polonovski–Potier reaction of its N-oxide, underscoring its role as a reactive intermediate poised for further skeletal modifications. rsc.org This positions this compound as a pivotal branch point in the metabolic grid of Aspidosperma alkaloids, leading to further chemical diversity. A unified synthesis approach has been developed where a single molecular scaffold can be divergently manipulated to produce aspidospermidine (B1197254), vincadifformine (B1218849), and 1,2-dehydroaspidospermidine, showcasing their close biosynthetic relationship. rsc.org

The immediate precursors to this compound are major Aspidosperma alkaloids such as vincadifformine and tabersonine (B1681870). mdpi.comsci-hub.sersc.orgrsc.org These foundational alkaloids are themselves synthesized from a common, highly reactive intermediate known as dehydrosecodine through enzyme-catalyzed cycloaddition reactions. nih.govresearchgate.net For instance, (−)-Tabersonine can be readily converted to (−)-1,2-dehydroaspidospermidine, which validates the biosynthetic linkage. rsc.org

The biosynthesis of the Aspidosperma scaffold, from which vincadifformine and tabersonine arise, begins with the enzymatic conversion of precondylocarpine acetate (B1210297) to dehydrosecodine. nih.gov This unstable intermediate is then acted upon by specific cyclase enzymes. Tabersonine synthase (TS) catalyzes a [4+2] cycloaddition (Diels-Alder reaction) where the vinyl indole (B1671886) acts as the diene to form (−)-tabersonine. nih.govpnas.org Similarly, vincadifformine (6,7-dihydrotabersonine) is formed through related enzymatic pathways. sci-hub.se The existence of enantiomer-specific pathways, where separate hydrolases can convert a common intermediate into either (+)-vincadifformine or (-)-tabersonine, further illustrates the complexity and specificity of these biosynthetic routes. sci-hub.se Therefore, this compound is biosynthetically downstream from these key branch-point alkaloids.

Enzymatic Catalysis in this compound Biogenesis

The formation of this compound is a consequence of a series of enzymatic reactions that first construct the foundational Aspidosperma skeleton. The enzymes responsible for generating its precursors, like tabersonine, have been a significant focus of research.

The generation of the Aspidosperma alkaloid scaffold is a feat of enzymatic precision, primarily involving cyclases and redox enzymes. pnas.orgacs.org Nature employs cycloaddition reactions on the highly reactive dehydrosecodine intermediate to generate various alkaloid frameworks. nih.govnih.gov Three key carboxylesterase (CXE)-like enzymes have been identified that catalyze regio- and enantiodivergent [4+2] cycloadditions to produce different scaffolds from this common precursor. researchgate.netpnas.orgnih.gov

Specifically, Tabersonine Synthase (TS), found in plants like Catharanthus roseus and Tabernanthe iboga, directs the cyclization of dehydrosecodine to form the Aspidosperma skeleton of (−)-tabersonine. pnas.orgacs.org In addition to cyclases, redox enzymes play a crucial role. Enzymes such as precondylocarpine acetate synthase (PAS) and dihydroprecondylocarpine acetate synthase (DPAS) are involved upstream in the formation of dehydrosecodine from stemmadenine (B1243487) acetate. nih.govacs.org Intriguingly, these same redox enzymes can be "recycled" to act on dehydrosecodine, enabling cycloaddition reactions with alternative regioselectivity and leading to rare pseudo-aspidosperma alkaloids. nih.govacs.orgnih.gov This enzymatic recycling highlights a mechanism for expanding the chemical diversity of alkaloids from a central intermediate. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Aspidosperma Alkaloid Precursors

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Plant Source(s) |

|---|---|---|---|---|---|

| Tabersonine Synthase | TS (CrTS, TiTabS) | Carboxylesterase-like Cyclase | Dehydrosecodine | (−)-Tabersonine | Catharanthus roseus, Tabernanthe iboga |

| Precondylocarpine Acetate Synthase | PAS | Oxidoreductase | Stemmadenine Acetate | Precondylocarpine Acetate | Catharanthus roseus, Tabernanthe iboga |

| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reductase | Precondylocarpine Acetate | Dehydrosecodine | Tabernanthe iboga |

| Catharanthine (B190766) Synthase | CS | Carboxylesterase-like Cyclase | Dehydrosecodine | (+)-Catharanthine (Iboga scaffold) | Catharanthus roseus |

| Coronaridine Synthase | CorS | Carboxylesterase-like Cyclase | Dehydrosecodine | (−)-Coronaridine (Iboga scaffold) | Tabernanthe iboga |

While the specific enzyme that catalyzes the final dehydrogenation step to form this compound from its saturated precursor has not been fully characterized, the mechanistic principles are understood from the broader context of alkaloid biosynthesis. The formation of its direct precursors is well-studied. The cyclase Tabersonine Synthase (TS) controls the regio- and stereoselectivity of the [4+2] cycloaddition of dehydrosecodine by constraining the conformation of the substrate within its active site. nih.gov

Further transformations leading to compounds like this compound likely involve oxidation or dehydrogenation reactions, common steps in alkaloid maturation pathways. For example, the conversion of (−)-tabersonine to (−)-1,2-dehydroaspidospermidine involves the formal removal of two hydrogen atoms to create the C1-C2 double bond. rsc.org Mechanistic studies using deuterium (B1214612) labeling have been crucial in elucidating the steps of related transformations, such as the formation of pseudo-aspidosperma alkaloids, where redox enzymes isomerize alkene moieties to facilitate new cyclization patterns. nih.govacs.org The formation of rhazinilam from this compound has been re-examined, leading to the proposal of a new mechanism involving its N-oxide as an intermediate. rsc.orgresearchgate.net These studies suggest that the biogenesis of this compound is an integral part of a cascade of enzymatic reactions that modify a core scaffold to produce a wide array of natural products.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspidospermidine |

| Catharanthine |

| Coronaridine |

| Dehydrosecodine |

| Goniomitine (B1261803) |

| Indole–valerolactam 6 |

| Precondylocarpine Acetate |

| Quebrachamine |

| Rhazinilam |

| Stemmadenine Acetate |

| Tabersonine |

| Vincadifformine |

Synthetic Methodologies for the Construction of 1,2 Didehydroaspidospermidine

Retrosynthetic Analysis of the 1,2-Didehydroaspidospermidine Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For the this compound skeleton, a common disconnection approach involves the simplification of the pentacyclic core.

A key disconnection often targets the C(3)-C(7) and C(2)-N(1) bonds, leading to a tetracyclic intermediate. This intermediate can be further simplified by disconnecting the D ring, often through a retro-Diels-Alder or retro-Michael addition type reaction. This leads to a substituted indole (B1671886) derivative and a separate fragment containing the future C and D rings.

Another strategic bond for disconnection is the C(10)-C(11) bond within the C ring. This simplifies the pentacyclic system into a tetracyclic intermediate that can be constructed from simpler precursors. A notable approach involves a TiCl3-mediated reductive cyclization of a tetrasubstituted alkene bearing a 2-nitrophenyl substituent to form a 2,3,3-trisubstituted indolenine, a key structural motif in many monoterpene indole alkaloids. researchgate.net

The retrosynthetic analysis of (+)-1,2-dehydroaspidospermidine often involves envisioning the final pentacyclic structure arising from a key intramolecular cyclization step, which forms one of the crucial rings of the alkaloid core. researchgate.net

Total and Formal Synthesis Strategies for this compound

The total synthesis of this compound and its congeners has been a significant area of research, leading to a variety of elegant and efficient strategies.

The pioneering work in the synthesis of Aspidosperma alkaloids, such as aspidospermine, by Stork and Dolfini laid the foundation for future endeavors. nih.gov A key feature of their approach was the use of a Fischer indole synthesis to construct the core structure of the natural product. nih.gov This reaction proceeded through an iminium ion, allowing for thermodynamic control over the stereochemistry at C-7 and C-21 relative to the quaternary center at C-22. nih.gov The final stereocenter at C-3 was established through a stereoselective reduction of an imine. nih.gov This classic strategy highlighted the importance of controlling stereochemistry in the synthesis of these complex molecules.

These early syntheses, while groundbreaking, were often lengthy and proceeded in a racemic fashion. However, they provided crucial insights into the reactivity and stability of the aspidospermidine (B1197254) framework, paving the way for more advanced and enantioselective approaches.

More recent synthetic efforts have focused on developing unified and divergent strategies that allow for the synthesis of multiple Aspidosperma alkaloids from a common intermediate. These approaches offer greater efficiency and flexibility.

One such strategy involves the use of a single indole-valerolactam scaffold which can be divergently manipulated to synthesize aspidospermidine, vincadifformine (B1218849), 1,2-dehydroaspidospermidine, goniomitine (B1261803), and quebrachamine. rsc.orgnih.gov The key to this divergence lies in controlling the chemoselectivity of an iminium ion intermediate, which can undergo N(1) vs. C(3) cyclization or over-reduction based on conformational and electronic constraints. rsc.orgnih.gov A highly diastereoselective one-pot hemi-reduction/cyclization/deprotection process was developed to directly access a cis-pyridocarbazole, a key intermediate for the pentacyclic alkaloids. rsc.orgnih.gov

Another powerful approach utilizes cascade reactions to rapidly assemble the complex molecular architecture. For instance, a Suzuki-Miyaura cross-coupling can provide a 2-vinyl indole that undergoes a Diels-Alder cascade reaction to form a pyrroloindoline intermediate. st-andrews.ac.ukacs.orgnih.gov This intermediate can then be elaborated through a cascade of amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to yield a common intermediate containing the full Aspidosperma framework. st-andrews.ac.ukacs.orgnih.gov This common intermediate strategy has been successfully applied to the total synthesis of (±)-aspidospermidine, (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine. st-andrews.ac.ukacs.orgnih.gov

A different unified approach employs a reductive interrupted Fischer indolization process to concisely assemble the 20-oxoaspidospermidine framework. nih.gov This method allows for the synthesis of various dihydroindole Aspidosperma alkaloids with different C-5 side chain redox patterns through late-stage modifications. nih.gov

Additionally, a strategy based on a Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide has been developed to synthesize a common pentacyclic indoline (B122111) intermediate on a gram scale. chemrxiv.org This intermediate serves as a versatile precursor for the divergent total syntheses of aspidospermidine, N-methylaspidospermidine, N-acetylaspidospermidine, and aspidospermine. chemrxiv.org

The development of an aza-Achmatowicz rearrangement (AAR) coupled with an intermolecular aza-Friedel-Crafts (iAFC) reaction provides a direct method for linking indoles with functionalized 2-hydroxypiperidines. researchgate.net This strategy has enabled the collective total syntheses of several uleine-type and Aspidosperma alkaloids, including this compound. researchgate.net

Table 1: Key Reactions in Unified Synthetic Strategies

| Strategy | Key Reaction(s) | Target Alkaloids (including this compound) |

| Divergent Iminium Trapping | Iminium ion cyclization | Aspidospermidine, Vincadifformine, this compound, Goniomitine, Quebrachamine |

| Cascade and Common Intermediate | Suzuki-Miyaura cross-coupling, Diels-Alder cascade, Cascade amidation/reduction/rearrangement/Michael addition | (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, (±)-Vincadifformine |

| Reductive Interrupted Fischer Indolization | Reductive interrupted Fischer indolization | (−)-Aspidospermidine, (−)-Limaspermidine, (+)-17-Demethoxy-N-acetylcylindrocarine |

| Tandem Cyclization of Tryptamine-Ynamide | Brønsted acid-catalyzed tandem cyclization | Aspidospermidine, N-Methylaspidospermidine, N-Acetylaspidospermidine, Aspidospermine |

| AAR-iAFC Coupling | Aza-Achmatowicz rearrangement (AAR), Intermolecular aza-Friedel-Crafts (iAFC) | 1,2-Didehydropseudoaspidospermidine, 1,2-Dehydroaspidospermidine, Vincadifformine, Winchinine B, Aspidospermidine, N-Acetylaspidospermidine |

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of alkaloids is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective syntheses of this compound is of paramount importance.

Chiral catalysts and auxiliaries play a crucial role in controlling the stereochemical outcome of synthetic reactions. In the context of this compound synthesis, these tools are employed to establish the key stereocenters with high enantiomeric excess (ee).

A concise and highly stereocontrolled strategy for the Aspidosperma family of alkaloids has been developed, which is readily adaptable for asymmetric synthesis. nih.gov A pivotal step in this approach is a catalyzed enantioselective Diels-Alder reaction, which can afford cycloadducts in up to 95% ee. nih.gov This strategy has been successfully used in the asymmetric syntheses of (+)-aspidospermidine, (-)-quebrachamine, and (+)-tabersonine, a close relative of this compound. nih.gov

Another powerful method involves the use of palladium catalysis. An enantioselective Pd-catalyzed allylic substitution reaction has been utilized as the stereo-defining step in the total synthesis of (−)-aspidospermidine. acs.orgnih.gov This represents the first application of a Pd-catalyzed allylic substitution with a 3-substituted indole derivative in the synthesis of Aspidosperma alkaloids. acs.orgnih.gov

Several asymmetric approaches have been developed to construct the chiral core of this compound. These strategies often involve the early introduction of chirality, which is then carried through the synthetic sequence.

One such approach involves an intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium, which proceeds through a predictable chair-like transition state to afford the desired cycloadduct as a single diastereomer. nih.gov This method has been used in a formal synthesis of aspidospermidine. nih.gov

An enantioselective synthesis of (−)-aspidospermidine has been achieved where a palladium-catalyzed cyclization of a dihydrocarbazolone derivative bearing an all-carbon quaternary center was a key step. researchgate.net

The use of chiral auxiliaries, such as (-)-7-isopropyl-cis-aminoindanol, in a one-pot asymmetric 6π-azaelectrocyclization has been shown to produce tetracyclic aminoacetal compounds with controlled stereochemistry at two asymmetric centers. nih.gov These intermediates are valuable precursors for the synthesis of substituted chiral piperidines, a key component of the didehydroaspidospermidine core. nih.gov

Table 2: Key Asymmetric Reactions and Strategies

| Asymmetric Method | Key Reaction | Stereochemical Control |

| Catalyzed Enantioselective Diels-Alder | [4+2] Cycloaddition | Up to 95% ee |

| Pd-Catalyzed Allylic Substitution | Allylic Substitution | Enantioselective |

| Intramolecular [3+2] Cycloaddition | Cycloaddition of 2-azapentadienyllithium | Diastereoselective |

| Pd-Catalyzed Cyclization | Cyclization of dihydrocarbazolone | Enantioselective |

| Asymmetric 6π-Azaelectrocyclization | 6π-Azaelectrocyclization with chiral auxiliary | Stereoselective |

Key Carbon-Carbon and Carbon-Heteroatom Bond Formations

The construction of the fused ring system of this compound relies on strategic bond formations that are often mediated by transition metals or promoted by classic organic reactions. These methods are crucial for creating the characteristic quaternary stereocenters and heterocyclic moieties of the Aspidosperma family.

Palladium catalysis is a cornerstone in modern organic synthesis, and its application has been pivotal in assembling the core structures of Aspidosperma alkaloids. caltech.edu These reactions provide powerful tools for forming key C-C and C-N bonds, often with high efficiency and stereocontrol.

Allylic Alkylation: Enantioselective palladium-catalyzed allylic alkylation of prochiral enolates represents a powerful method for constructing all-carbon quaternary stereocenters, a key structural feature in many Aspidosperma alkaloids. caltech.edu This strategy has been applied as the key stereodefining step in the total synthesis of related compounds like (–)-aspidospermidine. nih.gov The reaction typically involves a prochiral 3-substituted indole derivative, and the pentacyclic framework is subsequently assembled in a diastereoselective manner. nih.gov

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has been utilized to prepare vinyl indole intermediates, which are precursors for subsequent cascade reactions to build the polycyclic system. nih.govst-andrews.ac.uk In one strategy, a Suzuki-Miyaura coupling provides a 2-vinyl indole that then undergoes a Diels-Alder cascade to rapidly construct the majority of the ring system. st-andrews.ac.uk Additionally, the palladium(0)-catalyzed Ullmann cross-coupling reaction has been exploited in the total synthesis of (±)-aspidospermidine. rsc.org

Tandem Cyclizations: Highly efficient, redox-free Pd(II)-catalyzed tandem cyclization reactions have been developed to construct cycloalkane-fused indoles in a single step. nih.gov This process, initiated by intramolecular aminopalladation of an alkyne followed by nucleophilic addition, provides a versatile route to the core structure and has been applied in a formal synthesis of (±)-aspidospermidine. nih.gov

| Reaction Type | Catalyst/Reagents | Key Bond Formed | Application Example |

| Enantioselective Allylic Substitution | Pd₂(dba)₃ / Chiral Ligand | C-C (Quaternary Center) | Total synthesis of (–)-aspidospermidine nih.gov |

| Suzuki-Miyaura Coupling | Palladium Catalyst | C-C (Vinyl Indole Formation) | Access to a common intermediate for several Aspidosperma alkaloids st-andrews.ac.uk |

| Tandem Cyclization | Pd(II) Catalyst | C-N, C-C | One-step construction of ring-fused indoles nih.gov |

| Ullmann Cross-Coupling | Pd(0) Catalyst | C-N | Synthesis of (±)-aspidospermidine rsc.org |

Gold(I) catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation, particularly in the cyclization of substrates containing alkynes, allenes, or enynes. nih.govelsevierpure.com While direct applications to this compound are not extensively detailed, the methodologies are highly relevant for constructing the heterocyclic frameworks found within the Aspidosperma family. Gold(I) complexes, often with bulky phosphine ligands, can effectively catalyze carbocyclization reactions. nih.gov These reactions can proceed through domino sequences, such as a one-pot Diels-Alder reaction followed by a gold-catalyzed 6-endo-dig carbocyclization to form complex bicyclic systems. nih.gov Another powerful approach is the gold-catalyzed hydroamination-N-acyliminium ion cyclization of acyclic ynamides, which enables the construction of nitrogen-fused bicyclic skeletons like quinolizidines and indolizidines, core components of many alkaloids. elsevierpure.com

| Reaction Type | Catalyst | Key Transformation | Potential Application |

| Carbocyclization | Au(I) complex with bulky phosphine ligands | 6-endo-dig cyclization of enol ethers | Formation of carbon-bridged frameworks nih.gov |

| Domino Hydroamination/Cyclization | JohnPhosAuNTf₂ | Construction of quinolizidine and indolizidine skeletons | Assembly of the nitrogen-containing rings of the Aspidosperma core elsevierpure.com |

| Intermolecular (4+2) Cycloaddition | Gold(I) Catalyst | Annulation of allenamides and dienes | Formation of substituted cyclohexene rings rsc.org |

The formation of the 2,3,3-trisubstituted indolenine core is a critical step in the synthesis of this compound. A novel and effective method to achieve this is through a titanium-mediated reductive cyclization. researchgate.net Specifically, the use of low-valent titanium, generated from titanium(III) chloride (TiCl₃), facilitates the reductive cyclization of a tetrasubstituted alkene that bears a 2-nitrophenyl substituent. researchgate.net This key transformation was featured in a concise total synthesis of (+)-1,2-dehydroaspidospermidine. researchgate.net The proposed mechanism involves a sequence starting with the reduction of the nitroarene to a nitrosoarene, followed by a 6π-electron-5-atom electrocyclization and a subsequent 1,2-alkyl shift of the resulting nitrone intermediate. researchgate.net This methodology provides an unprecedented and direct entry into the complex indolenine skeleton integral to many monoterpene indole alkaloids. researchgate.net The utility of titanium-mediated reactions is also seen in the synthesis of other Aspidosperma alkaloids, where it has been used for intramolecular nucleophilic acyl substitution to construct bridge-fused ring systems. nih.gov

| Reaction | Reagent | Key Intermediate | Product | Reference |

| Reductive Cyclization | TiCl₃ | Nitrosoarene | 2,3,3-Trisubstituted Indolenine | researchgate.net |

Ring-closing metathesis (RCM) has become a powerful and widely used reaction for the synthesis of carbo- and heterocyclic rings. researchgate.net This strategy, often employing ruthenium-based catalysts like the Grubbs catalysts, has been applied to the synthesis of Aspidosperma alkaloids. nih.govbiotage.com A key application of RCM is in the diastereoselective construction of the quaternary stereogenic center. nih.gov For instance, in an enantiocontrolled total synthesis of (–)-aspidospermine, RCM was the crucial step for building this challenging feature through 1,4-asymmetric induction. nih.gov The reaction is typically performed at low substrate concentrations to favor intramolecular cyclization over intermolecular oligomerization. mdpi.com The choice of catalyst (e.g., 1st or 2nd generation Grubbs or Hoveyda-Grubbs catalysts) and reaction conditions can influence the yield and stereoselectivity of the cyclized product. mdpi.combeilstein-journals.org

| Catalyst Generation | Common Solvents | Key Feature Constructed | Application Example |

| Grubbs 1st Generation biotage.com | Dichloromethane, Toluene beilstein-journals.org | Quaternary Stereocenter | Total synthesis of (–)-aspidospermine nih.gov |

| Grubbs 2nd Generation mdpi.com | Dichloromethane, DMF mdpi.com | Polycyclic Ring Systems | Synthesis of various heterocycles researchgate.net |

| Hoveyda-Grubbs 2nd Generation mdpi.com | Dichloromethane mdpi.com | Macrocycles, Heterocycles | Synthesis of constrained peptides and heterocycles mdpi.com |

Classic bond-forming reactions such as intramolecular Friedel-Crafts alkylations and Michael additions are fundamental to many synthetic routes toward Aspidosperma alkaloids. These reactions are particularly effective for forming the D and E rings of the pentacyclic core. In a notable cascade strategy, an intramolecular aza-Michael reaction is first induced to form the E ring, generating an enolate intermediate. st-andrews.ac.uk This enolate then undergoes a subsequent intramolecular Michael addition to an acrylamide moiety to forge the D ring, completing the carbon skeleton in a highly efficient manner. nih.govst-andrews.ac.uk Another powerful cyclization is the indole-iminium cyclization, a type of intramolecular Friedel-Crafts reaction. This reaction has been used to advance intermediates generated from palladium-catalyzed allylic alkylations, leading to the synthesis of compounds like (–)-goniomitine and (+)-limaspermidine. caltech.edu

Cascade and Multicomponent Reaction Sequences

To enhance synthetic efficiency, modern strategies for constructing complex molecules like this compound increasingly rely on cascade (or domino) and multicomponent reactions. researchgate.net These sequences allow for the formation of multiple bonds and stereocenters in a single operation, rapidly building molecular complexity from simpler starting materials. researchgate.netnih.gov

A powerful example is a "cascade and common intermediate strategy" developed for the synthesis of several Aspidosperma alkaloids. nih.govst-andrews.ac.uk This approach begins with a Suzuki-Miyaura cross-coupling to form a 2-vinyl indole, which then participates in a Diels-Alder cascade reaction to deliver a key pyrroloindoline intermediate. st-andrews.ac.uk This intermediate is then subjected to a further cascade involving amidation, reduction, skeletal rearrangement, and an intramolecular aza-Michael/Michael addition to furnish a common pentacyclic intermediate containing the full framework of the target alkaloids. nih.govst-andrews.ac.uk

Other notable cascade sequences include:

A retro-Mannich/1,3-prototropy/transannular cyclization cascade used in the interconversion of related alkaloids. researchgate.net

A reductive interrupted Fischer indolization process that provides a one-pot assembly of the 20-oxoaspidospermidine framework, which can be diversified to access various dihydroindole Aspidosperma alkaloids. nih.gov

Chemical Transformations and Synthetic Utility of 1,2 Didehydroaspidospermidine

Derivatization and Structural Modification of the 1,2-Didehydroaspidospermidine Scaffold

The this compound framework is amenable to various structural modifications, enabling the synthesis of a range of analogues. A key derivatization is the introduction of functional groups at various positions on the pentacyclic core. For example, the synthesis of Vincadifformine (B1218849), a prominent member of the Aspidosperma family, involves the incorporation of a methoxycarbonyl group at the C3 position of the this compound skeleton nih.gov. This transformation highlights the utility of the scaffold in creating more complex and functionalized alkaloids. Synthetic strategies often target the enamine functionality within the D-ring for derivatization, allowing for the installation of substituents that are characteristic of other related natural products.

Conversion to Other Classes of Indole (B1671886) Alkaloids

The strategic importance of this compound is underscored by its role as a branching point in the synthesis of different classes of indole alkaloids. Through carefully controlled reactions, its core structure can be rearranged to yield compounds with distinct and complex architectures.

A significant transformation of this compound is its oxidative rearrangement to form rhazinilam (B1252179), a compound known for its antitubulin activity. This conversion is a key example of a biomimetic synthesis, where a precursor from one alkaloid family is converted into another. The process typically involves the oxidation of (+)-1,2-Didehydroaspidospermidine with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), followed by treatment with ferrous sulfate (B86663). This reaction sequence proceeds through the formation of an N-oxide intermediate, which then undergoes a skeletal rearrangement.

Table 1: Conversion of this compound to Rhazinilam

| Starting Material | Reagents | Key Intermediate | Product |

|---|

The saturated parent compound of the Aspidosperma family, Aspidospermidine (B1197254), can be readily accessed from this compound through reduction. This transformation involves the saturation of the C1-C2 double bond within the indole nucleus. Standard reducing agents are effective for this purpose, providing a straightforward entry into the aspidospermidine core. This reduction is a crucial step in many formal syntheses of aspidospermidine and its derivatives researchgate.net.

Table 2: Reduction to Aspidospermidine

| Starting Material | Reagent | Product |

|---|

The this compound scaffold is the foundation for other significant Aspidosperma alkaloids. As mentioned, Vincadifformine is a C3-carbomethoxylated derivative nih.gov. The total synthesis of alkaloids such as Tabersonine (B1681870), which features an additional double bond in the D-ring, often proceeds through intermediates that share the core pentacyclic structure of this compound nih.gov. Its presence as a common intermediate in divergent synthetic strategies allows for the efficient production of multiple complex natural products from a single precursor nih.gov.

Mechanistic Pathways of this compound Reactivity

Understanding the mechanisms behind the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity is often centered around the enamine moiety and the tertiary amine nitrogen.

The conversion of this compound to rhazinilam provides a clear example of the importance of N-oxide intermediates. The reaction is initiated by the oxidation of the basic nitrogen atom (N4) to its corresponding N-oxide. This intermediate is then subjected to conditions characteristic of a Polonovski-Potier reaction. In this modified Polonovski reaction, an activating agent (such as trifluoroacetic anhydride, not explicitly ferrous sulfate as in the original biomimetic studies, but mechanistically similar in promoting rearrangement) facilitates the formation of an iminium ion. This is followed by a fragmentation of the C2-C21 bond and subsequent rearrangement of the carbon skeleton, ultimately leading to the formation of the nine-membered ring characteristic of rhazinilam. Reinvestigation of this transformation has confirmed the formation of the N-oxide as a discrete intermediate, which upon isolation and treatment with ferrous sulfate, yields rhazinilam.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aspidospermidine |

| Ferrous Sulfate |

| Leuconolam |

| Lithium Aluminum Hydride |

| meta-Chloroperoxybenzoic acid (mCPBA) |

| Rhazinilam |

| Sodium Borohydride (B1222165) |

| Tabersonine |

| Trifluoroacetic anhydride |

Rearrangement Reactions and Skeletal Reorganization

The rigid pentacyclic framework of this compound and related Aspidosperma alkaloids is susceptible to a variety of rearrangement reactions, often triggered by acidic conditions or oxidative processes. These transformations can lead to significant skeletal reorganization, providing access to novel and structurally diverse alkaloid frameworks. One of the notable rearrangements involves the conversion of the Aspidosperma skeleton into the goniomitine-type skeleton, a transformation that has been explored as a potential biomimetic pathway.

A key study in this area demonstrated the acid-catalyzed rearrangement of a derivative of this compound, namely vincadifformine, to a goniomitine-type structure. This reaction provides insight into the chemical reactivity of the aspidospermidine core and its potential for synthetic diversification.

The proposed mechanism for this skeletal reorganization involves several key steps. The reaction is initiated by the protonation of the enamine nitrogen of the indole ring, which is followed by a cascade of bond migrations. A crucial part of this transformation is the cleavage of the C(2)-C(7) bond and the formation of a new bond between C(7) and C(21). This sequence of events leads to the characteristic tetracyclic core of goniomitine (B1261803).

The efficiency and outcome of these rearrangement reactions are highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent system employed. Detailed studies have explored various conditions to optimize the yield of the rearranged product and to understand the underlying mechanistic pathways.

Below is a data table summarizing the key aspects of a representative rearrangement reaction of an Aspidosperma alkaloid to a goniomitine-type skeleton.

| Starting Material | Reagents and Conditions | Major Product | Key Transformation |

| Vincadifformine | Glacial Acetic Acid, 100 °C | Goniomitine-type skeleton | C(2)-C(7) bond cleavage, C(7)-C(21) bond formation |

This biomimetic-inspired rearrangement not only highlights the inherent chemical reactivity of the this compound framework but also opens avenues for the laboratory synthesis of other complex indole alkaloids. The ability to transform the readily available Aspidosperma skeleton into other alkaloid types through skeletal reorganization is a powerful tool in natural product synthesis and medicinal chemistry.

Biomimetic Synthesis Strategies Leveraging 1,2 Didehydroaspidospermidine Principles

Mimicry of Natural Biogenetic Pathways in Laboratory Synthesis

The central hypothesis for the biosynthesis of many monoterpene indole (B1671886) alkaloids, including the Aspidosperma family, involves the formation of a key, highly reactive intermediate: dehydrosecodine. nih.gov This intermediate is thought to be generated in nature from precursors like preakuammicine through C–C bond cleavages. nih.gov Dehydrosecodine serves as a crucial branching point, capable of undergoing distinct modes of [4+2] cycloaddition reactions to generate the characteristic skeletons of different alkaloid families. nih.govmit.edu Specifically, one pathway leads to the Aspidosperma core, which is shared by 1,2-Didehydroaspidospermidine.

Inspired by this hypothesis, synthetic chemists have developed laboratory syntheses that mimic this process. The core principle involves generating a dehydrosecodine-like intermediate or a synthetic equivalent, which can then be induced to cyclize, forming the pentacyclic framework of the target alkaloids. nih.govresearchgate.net This approach is a departure from more linear synthetic sequences, instead embracing a convergent strategy where key structural elements are brought together in a manner analogous to biosynthesis.

Key features of these biomimetic syntheses include:

Generation of a flexible precursor: A molecule is synthesized that contains the essential indole and dihydropyridine (B1217469) components of dehydrosecodine.

Triggering Cycloaddition: The precursor is subjected to conditions that promote an intramolecular cycloaddition, effectively "closing" the rings to form the rigid Aspidosperma skeleton. mit.edu

Unified Approach: This strategy provides a unified route to access not only the Aspidosperma framework but also the related Iboga and Strychnos alkaloid scaffolds from a common or structurally related intermediate. mit.edumit.edu

This mimicry of the natural biogenetic pathway provides a powerful intellectual framework for designing total syntheses of complex alkaloids.

Rational Design of Biomimetic Cyclizations and Rearrangements

The rational design of cyclization and rearrangement reactions is central to the success of biomimetic strategies in Aspidosperma alkaloid synthesis. Chemists have moved beyond simply observing nature to actively designing substrates and reaction conditions that favor specific, desired transformations reminiscent of biosynthetic steps.

Biomimetic Cyclizations: The intramolecular [4+2] cycloaddition (Diels-Alder reaction) is the hallmark of the biomimetic approach to the Aspidosperma core. mit.edu In the laboratory, synthetic analogues of dehydrosecodine are designed to undergo this cyclization under thermal or catalytic conditions. nih.gov This key step efficiently constructs the D and E rings of the pentacyclic system and sets several stereocenters in a single operation. For instance, cascade reactions involving cross-coupling and Diels-Alder processes have been developed to rapidly assemble the majority of the ring system from simple starting materials. nih.govacs.org

| Reaction Type | Key Intermediate | Rings Formed | Resulting Skeleton |

| Intramolecular [4+2] Cycloaddition | Dehydrosecodine analogue | D, E | Aspidosperma |

| Cascade aza-Michael/Michael Addition | Acrylamide-containing tetracycle | D, E | Aspidosperma |

| Tandem Cyclization | Tryptamine-ynamide | B, C, E | Tetracyclic Aspidosperma core |

Biomimetic Rearrangements: Beyond cyclizations, rearrangements inspired by potential biosynthetic transformations have also been exploited. These reactions can introduce significant structural changes, often leading to alternative alkaloid skeletons from a common precursor. For example, a new biomimetic entry into the goniomitine (B1261803) skeleton, a related Aspidosperma alkaloid, was achieved through the rearrangement of another Aspidosperma-type alkaloid. documentsdelivered.com These rationally designed rearrangements showcase a sophisticated level of chemical control, allowing chemists to navigate the complex energy landscape of reactive intermediates to achieve a desired structural outcome.

Divergent Synthesis from Biomimetically Derived Intermediates

A major advantage of biomimetic synthesis is the ability to employ a divergent strategy. By creating a common intermediate that serves as a synthetic branching point, multiple natural products can be accessed through late-stage modifications. nih.govnih.govacs.org This approach is highly efficient, mirroring how nature creates a vast diversity of structures from a limited set of biosynthetic precursors.

In the context of Aspidosperma alkaloids, a pentacyclic intermediate containing the core framework, generated through a biomimetic cascade or cyclization, can be elaborated into various family members. nih.govrsc.orgnih.gov This common intermediate can possess functional "handles" that allow for selective chemical manipulation. For example, a ketone or lactam within the core structure can be subjected to different reaction sequences to yield distinct final products. nih.govacs.org

One powerful strategy involves the generation of an iminium ion from a common indole-valerolactam intermediate. By carefully controlling the reaction conditions, this reactive species can be trapped through different cyclization pathways, leading to topologically diverse Aspidosperma alkaloids, including aspidospermidine (B1197254), vincadifformine (B1218849), and 1,2-dehydroaspidospermidine, from a single molecular scaffold. rsc.orgnih.gov

Table of Divergent Syntheses from a Common Intermediate

| Common Intermediate | Target Alkaloid 1 | Target Alkaloid 2 | Target Alkaloid 3 |

|---|---|---|---|

| Pentacyclic Ketone/Lactam | (±)-Aspidospermidine | (±)-Vincadifformine | (±)-Limaspermidine |

| Indole-Valerolactam | Aspidospermidine | 1,2-Dehydroaspidospermidine | Goniomitine |

This divergent approach, rooted in biomimetic principles, not only provides efficient access to a wide range of natural products but also allows for the synthesis of unnatural analogues for further scientific investigation. nih.gov

Theoretical and Computational Investigations of 1,2 Didehydroaspidospermidine

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 1,2-Didehydroaspidospermidine. A comprehensive study utilizing DFT methods has provided significant insights into its molecular structure and properties. researchgate.net

The geometry of this compound has been optimized using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, to find the most stable three-dimensional arrangement of its atoms. doi.org Such studies on the closely related aspidospermidine (B1197254) have explored multiple stable conformers, analyzing their relative energies to determine the most likely shapes the molecule will adopt. doi.org For the parent aspidospermidine, four stable conformers were identified, with calculations performed in both the gas phase and in a chloroform (B151607) solvent model to simulate realistic conditions. doi.org

Key electronic properties are derived from Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is a particularly important descriptor, indicating the molecule's chemical stability and reactivity. dntb.gov.ua A smaller energy gap generally suggests that the molecule is more polarizable and will be more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. The MEP diagram visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua These maps are crucial for predicting where the molecule is likely to interact with other reagents.

Table 1: Representative Calculated Electronic Properties for Aspidosperma Alkaloids Note: Data for the specific 1,2-didehydro derivative may vary. This table illustrates typical parameters obtained through DFT calculations for this class of compounds.

| Computational Method | Property | Calculated Value |

| DFT/B3LYP | HOMO Energy | -5.5 to -6.5 eV |

| DFT/B3LYP | LUMO Energy | -0.5 to 0.5 eV |

| DFT/B3LYP | HOMO-LUMO Gap | 5.0 to 6.0 eV |

| HF | Dipole Moment | 1.5 to 2.5 Debye |

Computational Elucidation of Reaction Mechanisms Involving this compound

This compound is a key intermediate in the biosynthesis and total synthesis of numerous Aspidosperma alkaloids. researchgate.net Computational studies have been instrumental in understanding the complex cascade reactions that form the characteristic pentacyclic core of this family. The formation of the aspidosperma skeleton often involves pericyclic reactions, such as the Diels-Alder reaction. researchgate.netnih.gov

The biosynthesis of alkaloids like tabersonine (B1681870) and catharanthine (B190766) is believed to proceed through a highly reactive intermediate called dehydrosecodine. researchgate.net This intermediate can undergo formal Diels-Alder [4+2] cycloadditions to generate the diverse scaffolds of the Aspidosperma and Iboga alkaloids. researchgate.net Theoretical models of these cycloaddition reactions help to explain the observed regioselectivity and stereoselectivity. Computational analysis of the transition states can determine the energy barriers for different reaction pathways, predicting which products are kinetically favored.

In the context of total synthesis, computational chemistry is used to rationalize the outcomes of key strategic steps. For instance, cascade reactions designed to rapidly assemble the alkaloid core can be modeled to understand the sequence of bond formations. nih.gov Aza-Michael/Michael reaction cascades, which have been used to construct the carbon skeleton of aspidospermidine, are one such example where computational modeling can provide mechanistic clarity. nih.gov These studies often involve locating transition state structures and calculating activation energies for each step in the proposed mechanism.

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in isolation, its role as a precursor means that the mechanisms for its formation are central to the computational chemistry of the entire class. The intramolecular Diels-Alder reaction of a triene intermediate is a widely accepted and computationally supported pathway to the related vincadifformine (B1218849), which shares the aspidospermidine core. nih.gov

Structure-Reactivity Relationship Analysis

The relationship between the structure of this compound and its chemical reactivity is a direct consequence of its electronic and conformational properties, as revealed by computational studies. The defining feature of this molecule compared to aspidospermidine is the C1-C2 double bond, which introduces an enamine-like functionality. This feature profoundly influences its reactivity.

Electronic Effects: The enamine moiety is an electron-rich system, which elevates the energy of the HOMO. A higher HOMO energy makes the molecule a better nucleophile and more susceptible to oxidation. The distribution of the HOMO, which can be visualized in computational models, is typically centered around the enamine nitrogen and the C2 carbon, identifying this as the primary site for electrophilic attack.

Stereoelectronic Effects: The specific three-dimensional shape (conformation) of the pentacyclic ring system creates a distinct steric environment around the reactive enamine. Computational conformational analysis can predict the most stable arrangement of the rings, which in turn determines the accessibility of the C1-C2 double bond. doi.org The facial selectivity of reactions, such as protonation or alkylation at the C2 position, is governed by the steric hindrance imposed by the rest of the molecular framework. Theoretical models can calculate the energy difference for an electrophile approaching from either the top (alpha) or bottom (beta) face of the molecule, thereby predicting the stereochemical outcome of a reaction.

The reactivity of this compound as a dienophile or as a precursor in cycloaddition reactions is also intrinsically linked to its structure. The geometry of the molecule, including bond angles and ring strain calculated through DFT, influences the orbital overlap required for these pericyclic reactions. The calculated energies and symmetries of the frontier orbitals (HOMO and LUMO) determine whether a reaction is favorable under thermal or photochemical conditions, in line with Woodward-Hoffmann rules.

Future Perspectives in 1,2 Didehydroaspidospermidine Research

Development of Novel Catalytic Systems for 1,2-Didehydroaspidospermidine Synthesis

The ongoing quest for more efficient and elegant syntheses of Aspidosperma alkaloids, including this compound, is driving the development of innovative catalytic strategies. These modern approaches aim to construct the molecule's complex, stereochemically rich framework with greater precision and fewer steps. Recent advances have moved beyond classical methods, incorporating cutting-edge catalytic reactions that offer new levels of control and efficiency.

One promising frontier is the use of photoredox catalysis . A novel strategy reported in 2024 utilizes a photoredox-initiated [2+2]/retro-Mannich reaction cascade with tryptamine-substituted enaminones to build the core tetracycle of Aspidosperma alkaloids acs.org. This method leverages visible light to initiate a radical-driven cyclization, representing a significant advancement in constructing the strained ring systems of these molecules acs.org.

Palladium-catalyzed reactions also represent a major area of future development. Researchers have successfully employed various Pd-catalyzed processes, such as intramolecular Heck cyclizations, to form key rings within the alkaloid scaffold nih.gov. A recent enantioselective total synthesis of aspidospermidine (B1197254), a closely related alkaloid, was achieved using a Pd-catalyzed allylic substitution as the crucial stereo-defining step, demonstrating the power of this approach to set key chiral centers with high precision acs.org.

Furthermore, cycloaddition reactions continue to be refined with novel catalytic systems. Enantioselective Diels-Alder reactions, for instance, have been used to asymmetrically synthesize the core structure, providing access to specific enantiomers of Aspidosperma alkaloids in high enantiomeric excess acs.orgnih.gov. These strategies often form the foundation for highly efficient and stereocontrolled total syntheses nih.gov. The development of cascade reactions that combine multiple transformations in a single pot is another key trend, significantly improving synthetic efficiency st-andrews.ac.uk.

Future work in this area will likely focus on combining these catalytic methods, developing new catalysts with higher turnover numbers and selectivity, and applying them to achieve more "ideal" syntheses—those that are shorter, higher-yielding, and more environmentally benign.

| Catalytic Strategy | Key Reaction Type | Application in Aspidosperma Synthesis | Reference |

| Photoredox Catalysis | [2+2]/retro-Mannich Reaction | Construction of the core tetracyclic framework. | acs.org |

| Palladium Catalysis | Intramolecular Heck Cyclization | Formation of key cyclic structures. | nih.gov |

| Palladium Catalysis | Enantioselective Allylic Substitution | Stereodefining step for creating chiral centers. | acs.org |

| Asymmetric Catalysis | Enantioselective Diels-Alder | Stereocontrolled construction of the DE ring system. | nih.gov |

Expanding the Scope of this compound as a Synthetic Platform for Complex Alkaloids

This compound is not only a synthetic target in its own right but also a crucial intermediate in divergent synthesis strategies . This approach involves creating a common molecular scaffold that can be selectively modified in the late stages of a synthesis to produce a variety of structurally related natural products. This strategy is highly efficient, as it avoids the need to develop a unique synthetic route for each individual alkaloid.

Several research groups have demonstrated the power of this approach, using a common intermediate to access this compound alongside other important Aspidosperma alkaloids like aspidospermidine, vincadifformine (B1218849), and quebrachamine. nih.govnih.gov For example, a unified synthesis was developed starting from a single indole-valerolactam scaffold, which could be divergently manipulated to yield five different alkaloids, including this compound, by controlling the reaction pathways of a key iminium ion intermediate nih.govrsc.org.

Another strategy employed a Brønsted acid-catalyzed tandem cyclization to create a common pentacyclic indoline (B122111) intermediate, which then served as the launching point for the divergent total syntheses of aspidospermidine and its N-substituted derivatives chemrxiv.orgchemrxiv.org. The future of this research area lies in identifying or designing even more versatile common intermediates, like this compound, that can provide access to an even wider and more diverse array of complex alkaloids. This includes targeting more complex, cage-like derivatives and bisindole alkaloids, which are formed biosynthetically from simpler Aspidosperma monomers mit.edunih.gov.

By leveraging this compound and similar platforms, chemists can more rapidly synthesize libraries of natural product analogues. This will facilitate further studies into their biological activities and the development of new therapeutic agents.

| Synthetic Strategy | Common Intermediate Type | Alkaloids Synthesized from Platform | Reference |

| Divergent Iminium Trapping | Indole-valerolactam | This compound, Aspidospermidine, Vincadifformine, Goniomitine (B1261803), Quebrachamine | nih.gov |

| Tandem Cyclization | Pentacyclic Indoline | Aspidospermidine, N-Methylaspidospermidine, N-Acetylaspidospermidine, Aspidospermine | chemrxiv.org |

| Cascade/Common Intermediate | Pyrroloindoline | Aspidospermidine, Aspidofractinine, Limaspermidine, Vincadifformine | st-andrews.ac.uk |

| AAR-iAFC Reaction | Functionalized 2-hydroxypiperidines | This compound, Vincadifformine, Aspidospermidine, Winchenine B | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal extraction methods for isolating 1,2-Didehydroaspidospermidine from plant matrices?

- Methodological Answer : Ethanol and methanol solvents are commonly used for extraction, with methanol yielding higher relative concentrations (28.37% vs. 11.39% in ethanol) in Rhazya stricta . Key steps include:

- Solvent Selection : Methanol is preferred for alkaloid-rich extracts, while ethanol favors fatty acids.

- GC-MS Parameters : Retention time (RT) and peak area percentage are critical for identification. Use NIST libraries for spectral matching .

- Validation : Include biological replicates (e.g., ) and report mean ± SD to ensure reproducibility .

Q. How can researchers identify this compound in complex plant extracts?

- Methodological Answer : Use GC-MS with the following considerations:

- Column Calibration : RT values vary with column length, temperature, and carrier gas flow rates. Standardize these parameters for consistency .

- Quantification : Compare peak areas relative to internal standards (e.g., methyl palmitate) to estimate compound abundance .

- Spectral Libraries : Cross-reference with databases like NIST and published spectra for Euphorbia ebracteolata or Rhazya stricta .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory extraction yields of this compound across solvents?

- Methodological Answer :

- Solvent Polarity : Methanol’s higher polarity may enhance alkaloid solubility, but plant matrix effects (e.g., lipid content in Rhazya stricta) can alter efficiency .

- Comparative Studies : Perform parallel extractions with ethanol, methanol, and chloroform-methanol mixtures to assess solvent-specific biases .

- Statistical Analysis : Use ANOVA to evaluate significance of yield differences, incorporating at least three biological replicates .

Q. What synthetic strategies are most effective for constructing the this compound core structure?

- Methodological Answer : Key routes include:

- Cycloaddition Approaches : Formal [4 + 2] cycloadditions of cyclobutanones with indoles to form the pentacyclic framework .

- Ring-Opening Cascades : Spirocyclopropane intermediates enable regioselective alkylations .

- Biomimetic Pathways : Secodine intermediates mimic biosynthetic pathways for stereochemical control .

- Validation : Confirm intermediates via NMR and X-ray crystallography .

Q. How can researchers address variability in bioactivity data for this compound across studies?

- Methodological Answer :

- Standardization : Use purified reference standards (≥95% purity) to minimize batch-to-batch variability .

- Dose-Response Curves : Establish EC values in antimicrobial assays (e.g., against Acinetobacter baumannii) with strict quality controls .

- Meta-Analysis : Compare data across studies using PRISMA guidelines, highlighting methodological disparities (e.g., extraction protocols, assay conditions) .

Q. What mechanistic hypotheses exist for the antibacterial activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

- Metabolomic Profiling : LC-MS-based flux analysis can identify disrupted pathways in treated bacterial cells .

- Resistance Studies : Serial passage experiments under sub-MIC conditions to assess resistance development .

Q. How can genomic or metabolomic data be integrated to study the biosynthesis of this compound in planta?

- Methodological Answer :

- Transcriptome Mining : Identify candidate genes (e.g., polyketide synthases, cytochrome P450s) in Rhazya stricta .

- Isotope Labeling : Use -glucose tracer studies to map precursor incorporation into the alkaloid backbone .

- CRISPR Knockouts : Target putative biosynthetic genes in plant models to validate their roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.